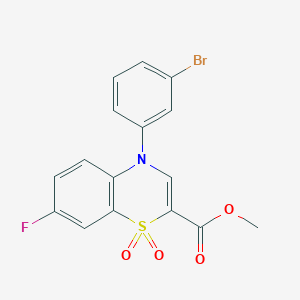

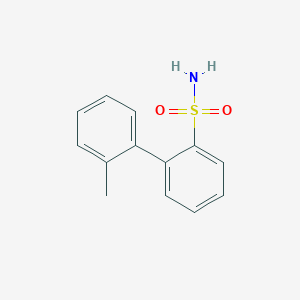

2-(2-Methylphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methylphenyl)benzene-1-sulfonamide is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is used as a plasticizer of thermosetting resin, a raw material in organic synthesis, and in the preparation of nail polish, dyes, fluorescent pigments, and coatings .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, this compound can be synthesized from Benzenediazonium, 2-methyl-, tetrafluoroborate (1-) .Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2S . It has a molecular weight of 247.32 .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

- Cyclooxygenase-2 Inhibitors : A study focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives containing sulfonamide groups, leading to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating the role of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).

- Micellar Media Studies : Research on the solubilization of thiophene derivatives by micellar solution of anionic surfactant showed the impact of sulfonamide derivatives on solubilization processes, highlighting their potential in drug delivery systems (Saeed et al., 2017).

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives were studied for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma (Graham et al., 1989).

Environmental and Material Science Applications

- Green Synthesis of Sulfonamides : An environmentally benign method for the synthesis of sulfonamides via a domino dehydrogenation-condensation-hydrogenation sequence was developed, showcasing the application of sulfonamide derivatives in green chemistry (Shi et al., 2009).

- Metal Complexes and Antimicrobial Activity : The synthesis of metal complexes containing sulfonamide groups demonstrated their potential antimicrobial activity, offering new pathways for the development of antimicrobial agents (Ashraf et al., 2016).

Novel Synthesis and Characterization Techniques

- RhCl3-Catalyzed Oxidative C–H/C–H Cross-Coupling : A study on the rhodium-catalyzed oxidative cross-coupling of aromatic sulfonamides with arenes, leading to the synthesis of bi(hetero)aryl sulfonamides, highlighted the versatility of sulfonamides in synthesizing complex organic structures (Ran et al., 2018).

Computational and Theoretical Studies

- Molecular Docking and Design : Novel sulfonamide derivatives were synthesized and analyzed through computational docking studies, indicating their potential as antibacterial agents and providing insights into drug design strategies (Saleem et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(2-Methylphenyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general have extensive applications in medicinal and synthetic chemistry . They form the basis of several groups of drugs and have been gaining interest due to their physiological action .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBMQRQHYZAFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217498-86-7 |

Source

|

| Record name | 2-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)(1-pyrrolidinyl)methanone](/img/structure/B2697966.png)

![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)

![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2697973.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2697974.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)

![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2697981.png)